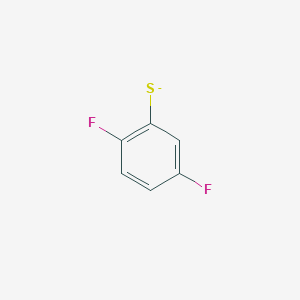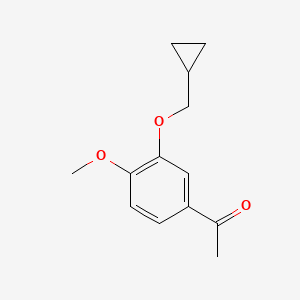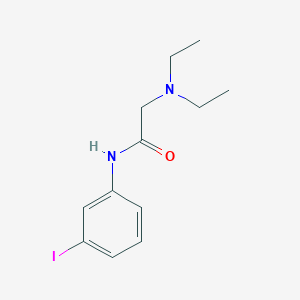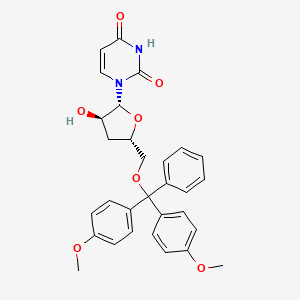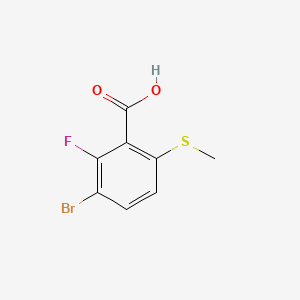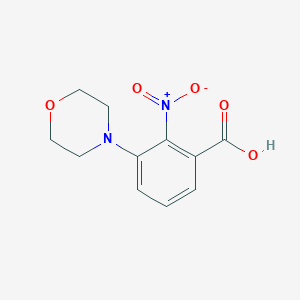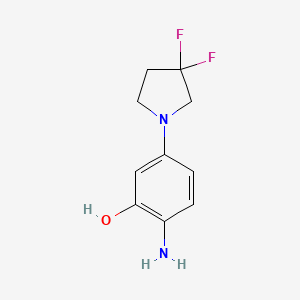
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoropyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a phenol group.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with a benzamide group instead of a phenol group.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is unique due to the presence of both an amino group and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The difluoropyrrolidinyl group further enhances its chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12F2N2O |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-4-14(6-10)7-1-2-8(13)9(15)5-7/h1-2,5,15H,3-4,6,13H2 |
Clave InChI |
XYJGVSJJIMZIOP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



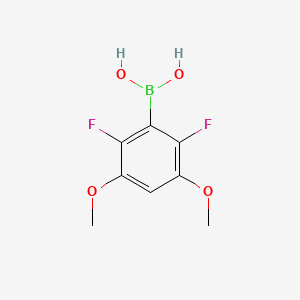
![Benzo[h]pentaphene](/img/structure/B14763217.png)
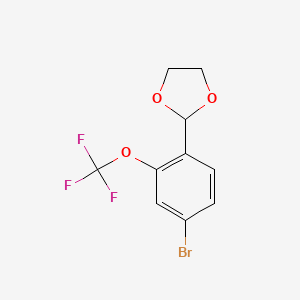


![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
